5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
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Overview
Description
5-Amino-1-isobutylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic chemists .
Preparation Methods
The synthesis of 5-Amino-1-isobutylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazines and ketones under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
5-Amino-1-isobutylindolin-2-one undergoes various chemical reactions, including:
Reduction: Reductive cyclization reactions can be used to form indolenine ring systems.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids for Fischer indole synthesis, water radical cations for oxidation, and various reducing agents for reductive cyclization . Major products formed from these reactions include indolenine derivatives and quaternary ammonium compounds .
Scientific Research Applications
5-Amino-1-isobutylindolin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1-isobutylindolin-2-one involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological pathways . For example, they can act as inhibitors of enzymes or as ligands for receptors, modulating cellular processes . The specific pathways and targets depend on the structure of the indole derivative and its functional groups .
Comparison with Similar Compounds
5-Amino-1-isobutylindolin-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Isatin: An indole derivative with antiviral and anticancer properties.
The uniqueness of 5-Amino-1-isobutylindolin-2-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-amino-1-(2-methylpropyl)-3H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
InChI Key |
DBNZTTWPVBUVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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